1-(a-D-ribofuranosyl)uracil

Beschreibung

Overview of 1-(α-D-ribofuranosyl)uracil as a Nucleoside Compound

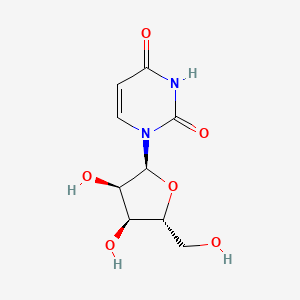

1-(α-D-ribofuranosyl)uracil, also known as α-uridine, is a pyrimidine (B1678525) nucleoside. Nucleosides are fundamental building blocks of nucleic acids, such as DNA and RNA, which are essential for the storage and transmission of genetic information in all living organisms. nih.govbeilstein-journals.org A nucleoside is composed of two primary components: a nitrogenous base and a five-carbon sugar (pentose). beilstein-journals.org In the case of 1-(α-D-ribofuranosyl)uracil, the nitrogenous base is uracil (B121893), and the sugar is D-ribofuranose.

The defining characteristic of 1-(α-D-ribofuranosyl)uracil is the stereochemical arrangement at the anomeric carbon (C1') of the ribose sugar. The bond connecting the uracil base to the ribose sugar is a glycosidic bond. In naturally occurring nucleosides like uridine (B1682114), this bond is in the β-configuration, meaning the base is on the same side of the sugar ring as the C5' hydroxymethyl group. rsc.org In contrast, 1-(α-D-ribofuranosyl)uracil possesses an α-glycosidic bond, where the uracil base and the C5' hydroxymethyl group are on opposite sides of the ribose ring. rsc.org This seemingly subtle difference in spatial arrangement has profound effects on the molecule's three-dimensional structure and its interactions with biological macromolecules.

Table 1: Physicochemical Properties of 1-(α-D-ribofuranosyl)uracil

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂N₂O₆ | chemscene.com |

| Molecular Weight | 244.20 g/mol | medchemexpress.com |

| Appearance | White to Off-white Powder to Crystalline Powder | |

| Melting Point | 202 °C | |

| Density (Predicted) | 1.674±0.06 g/cm³ | |

| logP | -2.8519 | chemscene.com |

| Hydrogen Bond Donors | 4 | chemscene.com |

| Hydrogen Bond Acceptors | 7 | chemscene.com |

| Rotatable Bonds | 2 | chemscene.com |

| Topological Polar Surface Area (TPSA) | 124.78 Ų | chemscene.com |

| Storage Temperature | 2-8°C |

Historical Context of α-Nucleoside Research and Discovery

The field of nucleoside chemistry has historically been dominated by the study of β-anomers, as these are the forms found in natural nucleic acids. nih.gov The initial discovery of nucleosides dates back to the early 20th century. nih.gov However, the existence and significance of α-nucleosides were recognized much later.

The first discovery of an α-nucleoside derivative in a natural product was in 1955, within diphosphopyridine nucleotide (DPN), now known as nicotinamide (B372718) adenine (B156593) dinucleotide (NAD). rsc.org Subsequent discoveries further solidified the presence of α-anomers in nature. For instance, in 1963, 5,6-dimethyl-1-α-d-ribofuranosyl benzimidazole-3′-phosphate was identified as a structural unit in vitamin B12. nih.gov A couple of years later, in 1965, α-cytidine was isolated from a hydrolysate of yeast RNA. nih.gov The first chemical synthesis of an α-nucleoside, specifically α-adenosine, was achieved by Wright and his team in 1958. nih.gov The synthesis of α-uridine (α-rU) was later reported in 1964 by Nishimura and colleagues. nih.gov These discoveries challenged the long-held belief that only β-nucleosides were biologically relevant and opened up a new avenue of research into the synthesis, properties, and potential applications of α-nucleosides. nih.gov

Significance of α-Anomeric Configuration in Nucleoside Biology and Chemistry

The α-anomeric configuration imparts unique properties to nucleosides that distinguish them from their β-counterparts. nih.gov One of the most significant differences lies in their conformational preferences and their ability to interact with enzymes and other biological targets.

Biologically, the α-anomeric configuration often confers resistance to enzymatic degradation. oup.com Natural β-oligonucleotides are susceptible to cleavage by nucleases, which limits their therapeutic potential. oup.com In contrast, α-oligonucleotides are often poor substrates for these enzymes, leading to increased stability in biological systems. oup.com This resistance to enzymatic breakdown makes α-nucleosides and their derivatives attractive candidates for the development of therapeutic agents. nih.gov Furthermore, the altered stereochemistry can lead to different or even inhibitory interactions with enzymes involved in nucleic acid metabolism, such as polymerases and kinases. nih.gov

Research Scope and Objectives for 1-(α-D-ribofuranosyl)uracil

Research on 1-(α-D-ribofuranosyl)uracil and other α-nucleosides is driven by their potential applications in various fields, particularly in medicine and biotechnology. The primary research objectives often revolve around the following areas:

Antiviral and Anticancer Activity: A significant portion of nucleoside research is focused on developing antiviral and anticancer drugs. nih.gov The unique properties of α-nucleosides, such as their resistance to enzymatic degradation and their ability to interfere with nucleic acid metabolism, make them promising candidates for these applications. nih.gov 1-(α-D-ribofuranosyl)uracil has been investigated as a purine (B94841) nucleoside analog with potential antitumor activity, with proposed mechanisms including the inhibition of DNA synthesis and induction of apoptosis. medchemexpress.comchemicalbook.com

Synthetic Methodology: Developing efficient and stereoselective methods for the synthesis of α-nucleosides remains an active area of research. nih.gov Various strategies, including the mercuri procedure, fusion reactions, and Vorbrüggen glycosylation, have been employed to synthesize these compounds. nih.govresearchgate.net

Biochemical Probes: Due to their modified structure and altered biological activity, α-nucleosides can serve as valuable tools to probe the active sites of enzymes and to study the mechanisms of nucleic acid-protein interactions. oup.com

Development of Novel Biomaterials: The ability of α-oligonucleotides to form unique parallel duplex structures has led to investigations into their use in the development of novel biomaterials and diagnostic tools. nih.gov

Table 2: Key Research Milestones in α-Nucleoside History

| Year | Milestone | Significance | Reference |

| 1955 | First discovery of an α-nucleoside derivative in NAD. | Established the natural occurrence of α-anomers. | rsc.org |

| 1958 | First chemical synthesis of an α-nucleoside (α-adenosine). | Opened the door for synthetic exploration of α-nucleosides. | nih.gov |

| 1963 | Identification of an α-nucleoside in vitamin B12. | Provided further evidence of the biological relevance of α-anomers. | nih.gov |

| 1964 | Synthesis of α-uridine (α-rU). | Expanded the library of synthetically accessible α-nucleosides. | nih.gov |

| 1965 | Isolation of α-cytidine from yeast RNA. | Confirmed the presence of α-nucleosides in fundamental biological materials. | nih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRTQHJPVMGBUCF-JBBNEOJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70364101 | |

| Record name | AC1LU69J | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3258-07-9 | |

| Record name | AC1LU69J | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis Methodologies for 1 α D Ribofuranosyl Uracil and Its Derivatives

Chemical Synthesis of α-Nucleosides: Early Methods and Advancements

The journey to synthesize α-nucleosides began with methods that often produced mixtures of anomers. nih.gov Over time, these techniques evolved, leading to more controlled and higher-yielding reactions.

Early efforts to synthesize nucleosides were not stereoselective and typically yielded α-nucleosides as minor products alongside their β-counterparts. researchgate.netnih.gov Key early methods included:

The Mercuri Procedure: This classic method involves the condensation of a protected sugar halide with a heavy metal salt of a nucleobase, such as chloromercuri-6-benzamidopurine. nih.gov For instance, the first reported artificial synthesis of α-ribothymidine and α-uridine utilized a condensation reaction followed by deacylation, which allowed for the separation of the α-anomer from the product mixture. rsc.org However, the use of mercury posed contamination risks that could affect the biological functions of the synthesized nucleosides. nih.gov

Fusion Reaction: This method involves heating a peracylated sugar with a silylated heterocycle. It is noted for being simpler and faster than traditional methods and facilitates the preparation of α-anomers. researchgate.net

Hilbert-Johnson Method: This is another foundational technique in nucleoside synthesis. iprjb.org

Avoiding Mercury: To circumvent the issues with the mercuri procedure, alternative methods were developed. One such approach used 1,3,5-tri-O-acetyl-2-deoxy-D-ribofuranose, which, when treated with acetic acid and acetic anhydride, yielded a nucleoside derivative that was predominantly in the α-configuration. nih.gov

These multi-step approaches laid the groundwork for more advanced and stereoselective synthetic strategies.

As the unique properties of α-nucleosides became more apparent, the focus shifted towards developing methods that could selectively produce the α-anomer. rsc.org

Vorbrüggen Glycosylation: This powerful method uses silylated heterocycles and a protected sugar in the presence of a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). rsc.orgnih.gov Researchers found that the benzoate (B1203000) group at the C2 position of arabinose could guide the reaction to achieve a stereoselective synthesis of α-nucleoside derivatives. nih.gov This has been a key strategy for producing all four α-D-nucleosides (α-dA, T, dG, and dC). researchgate.netnih.gov

Influence of Catalysts and Reagents: The choice of catalyst and reaction conditions can significantly influence the anomeric ratio. It was observed that the presence of trimethylsilyl chloride during condensation favored the synthesis of α-uridine derivatives. rsc.org Similarly, certain Lewis acids like trimethylsilyl trifluoromethanesulfonate (TMS-triflate) and bis(trimethylsilyl)acetamide (BSA) can catalyze the self-anomerization of β-nucleosides to their corresponding α-forms. rsc.org

Oxazoline (B21484) Method: To avoid the co-production of β-nucleosides, researchers proposed methods like the oxazoline method to stereoselectively synthesize α-nucleosides. rsc.org

S² → N¹ Rearrangement: A stereoselective procedure for synthesizing protected α-2'-deoxy-2-thiouridine in 68% yield involves a silylated thio-glycoside intermediate that undergoes an efficient S² → N¹ rearrangement mediated by SnCl₄. tandfonline.com

These advancements have made the synthesis of α-nucleosides more practical and efficient, moving them from being mere by-products to specific targets of synthesis. nih.gov

The methodologies developed for α-nucleosides have been extended to the synthesis of a variety of analogs of 1-(α-D-ribofuranosyl)uracil with modifications at the sugar or base moiety.

5-Substituted-α-2′-deoxyuridines: In 1969, the synthesis of 5-substituted-α-2′-deoxyuridines was reported, where the stereoselectivity was influenced by the presence of trimethylsilyl chloride. rsc.org

Carbocyclic α-L-Homonucleosides: Optically pure carbocyclic α-L-isomeric homonucleosides have been synthesized using (1R, 5S)-2-oxabicyclo[3.3.0]oct-6-en-3-one as a chiral starting material. tandfonline.com

α-Indoline Ribonucleosides: Novel indoline (B122111) ribonucleosides with an exclusive α-N-glycoside configuration were synthesized with high regioselectivity (90–96% yield) by reacting trimethylsilyl indoline with a protected D-ribofuranose. nih.gov

5-Alkoxymethyluracil Analogues: Anomeric 5-alkyl derivatives have been synthesized by condensing 5-(1-ethoxy-2-methylprop-1-yl)uracil with a protected 2-deoxy-D-ribofuranosyl chloride after silylating the uracil (B121893) ring. beilstein-journals.org

Stereoselective Synthesis of α-Nucleosides

Enzymatic and Chemo-enzymatic Synthesis Approaches

In recent years, biocatalytic and chemo-enzymatic methods have emerged as powerful alternatives to traditional chemical synthesis for producing nucleoside analogues. tandfonline.comtandfonline.com These approaches offer high selectivity and milder reaction conditions.

Nucleoside Phosphorylases (NPs): These enzymes are key in chemo-enzymatic synthesis, catalyzing the reversible phosphorolysis of nucleosides to a nucleobase and a pentose-1-phosphate. tandfonline.combeilstein-journals.org This transglycosylation reaction allows for the installation of various nucleobases onto sugar scaffolds. tandfonline.com For example, recombinant E. coli purine (B94841) nucleoside phosphorylase (PNP) has been used to condense 2-deoxy-2-fluoro-α-D-arabinofuranose-1-phosphate with 2-chloroadenine (B193299) to produce clofarabine. beilstein-journals.org

Lipase-Catalyzed Reactions: Lipases can exhibit high chemo- and regio-selectivity. Pseudomonas cepacia lipase (B570770) (PSL-C) shows opposite selectivity for the 5'-position of α-2'-deoxynucleosides compared to the 3'-position of the corresponding β-anomer, providing an effective method for separating α/β mixtures. nih.gov Lipozyme® TL IM has been used in the diastereoselective acetylation of C-4′-hydroxymethyl-β-D-xylofuranosylnucleosides, a key step in the chemo-enzymatic synthesis of 3′-O,4′-C-methylene-linked α-L-arabinofuranosylnucleosides. rsc.org

Cascade Reactions: Full biocatalytic routes are being developed for nucleoside drugs. tandfonline.com These often involve multi-enzyme cascades. For instance, a one-pot, multi-step process using Escherichia coli pseudouridylate synthase YeiN, CMPK, and NDPK has been used to produce pseudouridine-5'-monophosphate variants, starting from ribose. mdpi.com

Fluorescent Analogs: Chemo-enzymatic methods using purine nucleoside phosphorylase (PNP) and α-ribose-1-phosphate can synthesize highly fluorescent nucleoside analogs of purine derivatives. nih.gov

While enzymatic synthesis is a maturing field, challenges in scalability and substrate modification remain. tandfonline.com Tandem approaches combining molecular microbiology and chemical synthesis are seen as vital for future progress. tandfonline.com

Table 1: Comparison of Synthesis Approaches for α-Nucleosides

| Methodology | Key Features | Advantages | Disadvantages | Citations |

|---|---|---|---|---|

| Mercuri Procedure | Condensation of a protected sugar halide with a heavy metal salt of a nucleobase. | Historically significant, one of the first methods used. | Mercury contamination, often produces anomeric mixtures. | nih.gov |

| Vorbrüggen Glycosylation | Lewis acid-catalyzed reaction between a silylated heterocycle and a protected sugar. | High efficiency, potential for stereoselectivity (α or β). | Requires anhydrous conditions, optimization of Lewis acid and protecting groups. | rsc.orgnih.gov |

| Enzymatic Synthesis (e.g., using NPs) | Use of enzymes like nucleoside phosphorylases for transglycosylation. | High stereoselectivity and regioselectivity, mild reaction conditions, environmentally friendly. | Enzyme stability, substrate scope limitations, potential for low yields. | tandfonline.comtandfonline.combeilstein-journals.org |

| Chemo-enzymatic Synthesis | Combines chemical steps with enzymatic transformations (e.g., lipase-catalyzed acylation). | Leverages the strengths of both chemical and enzymatic methods for efficient and selective synthesis. | Can involve multiple steps and require careful optimization of both chemical and enzymatic stages. | rsc.orgnih.gov |

Synthesis of Modified 1-(α-D-ribofuranosyl)uracil Derivatives

The synthesis of modified derivatives of 1-(α-D-ribofuranosyl)uracil is crucial for developing new therapeutic agents and research tools. Modifications can be made to the sugar moiety or the uracil base.

4'-Thio Derivatives: 4'-Thionucleosides, where the furanose ring oxygen is replaced by sulfur, are of significant interest due to their biological activity. taylorfrancis.com The synthesis of 1'-(4'-thio-β-D-ribofuranosyl)uracil has been reported, and similar strategies can be adapted for the α-anomer. taylorfrancis.comrsc.org

5-Substituted Uracil Derivatives: Modifications at the C5 position of the uracil ring are common. Anomeric 5-benzyloxymethyl-2'-deoxyuridines were synthesized from 5-benzyloxymethyl-uracil and a protected 2-deoxyribofuranosyl chloride using the silyl (B83357) method. nih.gov The resulting α-anomer, 1-(2-deoxy-α-D-ribofuranosyl)-5-benzyloxymethyl-uracil, was further converted to 1-(2-deoxy-α-D-ribofuranosyl)-5-hydroxymethyluracil. nih.gov

Triazole-Containing Analogues: Nucleoside analogues where a 1,2,3-triazole ring is part of the structure have been synthesized using copper-catalyzed alkyne-azide cycloaddition (CuAAC) reactions. mdpi.com This convergent approach involves coupling alkynyl-substituted pyrimidines with a β-D-ribofuranosyl azide (B81097) precursor. mdpi.com

UTP Analogues: The synthesis of UTP analogues with modified uracil and ribose moieties often starts from the corresponding unprotected nucleoside, which is then phosphorylated. nih.gov For example, 2,4-dithiouridine (B23725) was synthesized and could serve as a precursor for its α-anomer triphosphate. nih.gov

Introducing a branch at the 1'-position of the sugar moiety creates a unique class of nucleoside analogues.

The synthesis of branched-chain sugar nucleosides is an area of significant research. kuleuven.beacs.org For pyrimidine (B1678525) pyranonucleosides, a stereocontrolled synthesis of isonucleosides has been described based on the Michael-type addition of silylated uracil or thymine (B56734) to an appropriate pyranoside precursor. tandfonline.com While this specific reference details pyranose-based nucleosides, the principles of creating branched chains can be applied to ribofuranose systems. The synthesis of 3'-deoxy-3'-C-methyl-ribonucleosides has also been explored. kuleuven.be These methods provide pathways to novel structures like 1'-α-branched-chain sugar pyrimidine ribonucleosides, expanding the chemical space for biological evaluation.

Synthesis of Double-headed Nucleosides Incorporating Uridine (B1682114)

The synthesis of double-headed nucleosides, which feature an additional nucleobase tethered to the primary nucleoside structure, represents a significant area of research in medicinal and bioorganic chemistry. These complex molecules have been explored for their potential to modulate the structure and function of nucleic acids. Various strategies have been developed to synthesize double-headed nucleosides incorporating uridine, often involving multi-step procedures and the use of sophisticated chemical transformations.

One common approach involves modifying the 2'-position of the uridine sugar moiety. For instance, a double-headed nucleoside with a thymine base attached to the 2'-O-position of uridine via a methylene (B1212753) linker has been successfully prepared. nih.gov This synthesis is a key step for the subsequent incorporation of the modified monomer into oligonucleotides. Such incorporations have been shown to influence the thermal stability of DNA duplexes and stabilize structures like bulged duplexes and three-way junctions. nih.govnih.gov

Another strategy focuses on creating a carbon-carbon bond at the 2'-position. Nielsen and co-workers reported the synthesis of 2′-C-(thymine-1-yl)methyl-2′-deoxyuridine. nih.govbeilstein-journals.org This synthesis commenced from a D-ribose derivative, which was prepared in six steps. A crucial step in this sequence is the Mitsunobu reaction between the ribose derivative and N³-(benzyloxymethyl)thymine, followed by a Vorbrüggen coupling with silylated uracil to yield the protected double-headed nucleoside. nih.govbeilstein-journals.org

"Click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has also been employed to create double-headed nucleosides. nih.govbeilstein-journals.orgmdpi.com This method was used to synthesize 2′-(4-(thymin-1-ylmethyl)-1,2,3-triazole-1-yl)- and 2′-(4-(N⁶-benzoyladenine-9-ylmethyl)-1,2,3-triazole-1-yl)-substituted double-headed derivatives of 2′-deoxy-5′-O-(4,4′-dimethoxytrityl)uridine. nih.gov The synthesis starts from a 2'-azido modified 2'-deoxyuridine (B118206) analogue, which undergoes a click reaction with an alkyne-modified nucleobase. mdpi.com These triazole-linked double-headed nucleosides have been shown to stabilize three-way junctions in both DNA-DNA and DNA-RNA duplexes. nih.govbeilstein-journals.org

The synthesis of 5'-linked double-headed nucleosides has also been achieved. For example, 5′-(5-iodouracil-1-yl)uridine was synthesized starting from a "reversed" 5-iodouracil-1-yl nucleoside, which was prepared by reacting the sodium salt of 5-iodouracil (B140508) with an isopropylidene-protected ribofuranoside. nih.gov

The table below summarizes key synthetic approaches for double-headed nucleosides incorporating uridine.

| Starting Material | Key Reactions/Strategy | Resulting Double-headed Nucleoside | Reference |

| 2'-O-modified Uridine | Methylene linker attachment | 2′-O-(thymin-1-yl)methyluridine | nih.gov |

| D-ribose derivative | Mitsunobu reaction, Vorbrüggen coupling | 2′-C-(thymine-1-yl)methyl-2′-deoxyuridine | nih.govbeilstein-journals.org |

| 2'-azido-2'-deoxyuridine | Copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) | 2′-(4-(thymin-1-ylmethyl)-1,2,3-triazole-1-yl)-2'-deoxyuridine | nih.govbeilstein-journals.orgmdpi.com |

| Isopropylidene-protected ribofuranoside and 5-iodouracil | Nucleophilic substitution | 5′-(5-iodouracil-1-yl)uridine | nih.gov |

Synthesis of Uridine 5'-(α-D-apio-D-furanosyl pyrophosphate)

Uridine 5'-(α-D-apio-D-furanosyl pyrophosphate), also known as UDP-apiose, is a crucial nucleotide sugar in plants, serving as the donor of apiose for the biosynthesis of various cell wall polysaccharides and glycoconjugates. nih.govontosight.ai The synthesis of this compound has been successfully achieved through an enzymatic approach.

A method was developed for the synthesis of UDP-apiose from UDP-glucuronic acid [uridine 5'-(α-D-glucopyranosyluronic acid pyrophosphate)] with a notable yield of 62%. nih.govscience.gov This biotransformation is catalyzed by the enzyme UDP-glucuronic acid cyclase. nih.govscience.gov The identity of the synthesized UDP-apiose was confirmed through several analytical techniques. In paper chromatography and paper electrophoresis at pH 5.8, it exhibited the same mobility as uridine 5'-(α-D-xylopyranosyl pyrophosphate). nih.govscience.gov

Further characterization involved the use of radiolabeling. When [³H]UDP-[U-¹⁴C]glucuronic acid was used as the substrate, the resulting product maintained the expected ³H/¹⁴C ratio, confirming that the apiose moiety remained attached to the uridine nucleotide. science.gov The structure of the product was also confirmed through degradation studies. Alkaline degradation of UDP-[U-¹⁴C]apiose yielded α-D-[U-¹⁴C]apio-D-furanosyl 1:2-cyclic phosphate (B84403), while acid hydrolysis of this cyclic phosphate produced D-[U-¹⁴C]apiose 2-phosphate. nih.gov

The stability of UDP-apiose has also been investigated under various conditions. The table below details the half-life of UDP-[U-¹⁴C]apiose under different pH and temperature conditions, illustrating its degradation to α-D-apio-D-furanosyl 1:2-cyclic phosphate and UMP, or its hydrolysis to D-apiose and UDP. nih.gov

| Condition | Half-life | Degradation Products | Reference |

| pH 8.0, 80°C | 31.6 seconds | α-D-apio-D-furanosyl 1:2-cyclic phosphate and UMP | nih.gov |

| pH 8.0, 25°C | 97.2 minutes | α-D-apio-D-furanosyl 1:2-cyclic phosphate and UMP | nih.gov |

| pH 8.0, 4°C | 16.5 hours | α-D-apio-D-furanosyl 1:2-cyclic phosphate and UMP | nih.gov |

| pH 3.0, 40°C | 4.67 minutes | D-apiose and UDP | nih.gov |

After 20 days at pH 6.2-6.6 and 4°C, 17% of the initial UDP-apiose was found to have degraded to the cyclic phosphate and UMP, while 23% underwent hydrolysis to D-apiose and UDP. nih.gov

Biological Functions and Molecular Mechanisms of 1 α D Ribofuranosyl Uracil

Role in Macromolecule Synthesis: RNA and DNA Components

While β-uridine is a fundamental component of ribonucleic acid (RNA), the role of its α-anomer, 1-(α-D-ribofuranosyl)uracil, in macromolecule synthesis is primarily as an analogue that can interfere with these processes. medchemexpress.commedchemexpress.com As a nucleoside analogue, it can be recognized by enzymes involved in nucleic acid synthesis, potentially leading to the inhibition of DNA and RNA synthesis. medchemexpress.commedchemexpress.com This inhibitory action is a key aspect of its observed antitumor activities. medchemexpress.commedchemexpress.com

The triphosphate form of a derivative, 5-formyl-1-(α-D-ribofuranosyl)uracil 5'-triphosphate (α-fo5UTP), has been shown to be a substrate for DNA-dependent RNA polymerase. nih.gov However, instead of facilitating normal transcription, it acts as an inhibitor. nih.gov This suggests that while the cellular machinery can recognize the α-anomer triphosphate, its incorporation disrupts the normal elongation of the RNA chain.

Involvement in Cellular Metabolism and Energy Provision

1-(α-D-ribofuranosyl)uracil is recognized as a participant in carbohydrate metabolism. Nucleosides and their derivatives are central to various metabolic pathways, including pyrimidine (B1678525) metabolism. ecmdb.ca The canonical β-uridine, for instance, is a precursor for the synthesis of Uridine (B1682114) Diphosphate (B83284) Glucose (UDP-glucose), a key intermediate in glycogen (B147801) synthesis and galactose metabolism. wikipedia.org

While direct evidence for the extensive involvement of 1-(α-D-ribofuranosyl)uracil in energy provision is limited, its interaction with enzymes of metabolic pathways suggests an indirect role. For example, its interaction with uridine phosphorylase, an enzyme in pyrimidine metabolism, indicates its potential to influence the pool of uracil (B121893) and ribose-1-phosphate (B8699412) available for other metabolic processes. wikipedia.org

Signaling Pathways and Cell Division

As a nucleoside analogue, 1-(α-D-ribofuranosyl)uracil has been implicated in processes related to cell cycle control and apoptosis. medchemexpress.comambeed.com The inhibition of DNA synthesis is a critical mechanism that can trigger cell cycle arrest and induce programmed cell death. medchemexpress.com Some nucleoside analogues are known to be incorporated into DNA and RNA, leading to chain termination or dysfunctional macromolecules, which in turn activates cellular signaling pathways that halt cell division. medchemexpress.com

Interactions with Enzymes and Proteins

The unique stereochemistry of 1-(α-D-ribofuranosyl)uracil governs its specific interactions with various enzymes and proteins.

Research has demonstrated that 5-formyl-1-(α-D-ribofuranosyl)uracil 5'-triphosphate (α-fo5UTP) acts as an affinity label for E. coli DNA-dependent RNA polymerase. nih.gov It functions as a noncompetitive inhibitor of the enzyme. nih.gov The inhibition is reversible and requires a preincubation period to achieve maximum effect, suggesting a time-dependent conformational change or covalent bond formation. nih.gov The presence of ATP, UTP, or GTP reduces the inhibitory effect, indicating that α-fo5UTP binds at a triphosphate binding site. nih.gov Upon reduction with sodium borohydride, the inhibition becomes irreversible, and the label is found on the β subunit of the RNA polymerase. nih.gov

Table 1: Inhibition of E. coli DNA-dependent RNA Polymerase by α-fo5UTP

| Parameter | Value | Reference |

| Inhibition Type | Noncompetitive | nih.gov |

| Ki | 0.54 mM | nih.gov |

| Stoichiometry of binding (20s preincubation) | 1.1:1 (α-fo5UTP:inactivated enzyme) | nih.gov |

| Stoichiometry of binding (10 min preincubation) | 2.42:1 | nih.gov |

| Subunit Labeled | β subunit | nih.gov |

Glycogen phosphorylase b (GPb) is a key enzyme in glycogen metabolism. While direct binding studies of 1-(α-D-ribofuranosyl)uracil with GPb are not extensively detailed in the provided context, related compounds offer insights. For instance, UDP-glucose, which contains a uracil base, binds to both the allosteric and catalytic sites of GPb. nih.gov At the catalytic site, the binding of glucose analogues can stabilize the less active T-state of the enzyme. eie.gr The binding of such compounds often involves the 280s loop of the enzyme. eie.gr Given that glycogen phosphorylase is a target for inhibitors, the interaction of nucleoside analogues like 1-(α-D-ribofuranosyl)uracil is of interest. researchgate.net

Affinity Labeling of DNA-dependent RNA Polymerase with 5-formyl-1-(α-D-ribofuranosyl)uracil 5'-triphosphate

Neurobiological Functions and Mechanisms

The role of uridine and its analogues in neurobiology is an active area of research. Uridine itself is known to be involved in the synthesis of brain phospholipids (B1166683) and has been investigated for its potential neuroprotective effects. Some uridine analogs are being explored for their anticonvulsant and anxiolytic properties. medchemexpress.com

The differentiation of human embryonal carcinoma stem cells (NT2) into neurons can be influenced by various compounds, including those that modulate the cAMP/PKA pathway, which is crucial for neurite outgrowth. researchgate.net While a direct role for 1-(α-D-ribofuranosyl)uracil in these specific processes is not explicitly stated, the general involvement of uridine and its derivatives in neuronal function suggests a potential area for future investigation. The ability of nucleoside analogues to cross the blood-brain barrier and interact with neural enzymes and receptors is a key factor in their potential neurobiological activity.

Neuroprotective Effects in Neurodegenerative Diseases

Uridine has demonstrated neuroprotective properties in animal models of several neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease. frontiersin.orgnih.gov Its therapeutic potential appears to stem from multiple mechanisms, including the mitigation of mitochondrial dysfunction, oxidative stress, and inflammation. j-alz.com

In the context of Alzheimer's disease (AD) , uridine supplementation has been shown to improve cognitive impairments in mouse models. nih.govnih.gov One of the key mechanisms is believed to be the enhancement of protein O-GlcNAcylation, which can reduce the hyperphosphorylation of Tau protein, a hallmark of AD. nih.govresearchgate.net Furthermore, uridine can shift the processing of amyloid precursor protein (APP) away from the production of neurotoxic β-amyloid plaques. nih.govresearchgate.net It also promotes the synthesis of synaptic membranes, potentially increasing the number of synapses and improving synaptic function in the AD brain. frontiersin.orgnih.gov

For Parkinson's disease (PD) , research in rat models has shown that uridine can reduce motor deficits and the loss of dopaminergic neurons. tandfonline.comjove.comnih.gov Its protective effects are linked to the preservation of mitochondrial function and the myelin sheath of nerve fibers in the substantia nigra. jove.comnih.govmdpi.com The mechanism may involve the mitochondrial ATP-dependent potassium (mitoKATP) channel, as the positive effects of uridine are negated by a specific blocker of this channel. jove.comnih.govmdpi.com

In animal models of Huntington's disease , a uridine prodrug has been found to prevent motor impairment and neurodegeneration. frontiersin.org

| Disease Model | Key Neuroprotective Effect of Uridine | Proposed Mechanism |

| Alzheimer's Disease (mouse models) | Improved cognitive function, reduced neuroinflammation. nih.govnih.gov | Increased protein O-GlcNAcylation of Tau, reduced β-amyloid production, enhanced synaptic membrane synthesis. frontiersin.orgnih.govresearchgate.net |

| Parkinson's Disease (rat model) | Reduced motor deficits, prevented dopaminergic neuron loss. tandfonline.comjove.comnih.gov | Preservation of mitochondrial function, potentially via mitoKATP channels. jove.comnih.govmdpi.com |

| Huntington's Disease (mouse models) | Prevention of motor impairment and neurodegeneration. frontiersin.org | Attenuation of mitochondrial complex II inhibitor-induced toxicity. frontiersin.org |

Impact on Synaptic Membrane Synthesis and Function

Uridine plays a crucial role in the synthesis of neuronal membranes and synaptic components. frontiersin.org It acts as a precursor for the synthesis of cytidine-5'-diphosphocholine (CDP-choline), which is a rate-limiting intermediate in the synthesis of phosphatidylcholine, a major component of cell membranes. frontiersin.org By increasing the availability of CDP-choline, uridine administration can enhance the formation of synaptic membranes. elte.hu

This enhanced synthesis of synaptic membranes is associated with an increase in neurite outgrowth and the levels of synaptic proteins. elte.hunih.gov Studies in PC12 cells have shown that uridine treatment increases the number of neurites per cell and the amount of neurite proteins. elte.hufrontiersin.org In animal studies, dietary supplementation with a uridine source has been linked to increased levels of presynaptic and postsynaptic proteins. nih.gov

The impact of uridine on synaptic plasticity, the ability of synapses to strengthen or weaken over time, is complex and appears to be concentration-dependent. nih.gov While some studies suggest that uridine, in combination with other nutrients, supports synaptic membrane formation and may enhance plasticity, tandfonline.com others have found that higher concentrations of uridine can impair long-term potentiation (LTP), a cellular model of learning and memory. nih.gov This impairment may be due to a decrease in N-methyl-D-aspartate (NMDA) receptor-mediated synaptic responses. nih.govresearchgate.net Conversely, uridine has been shown to have a negligible effect on paired-pulse facilitation (PPF), a form of short-term plasticity. nih.govresearchgate.net

| Research Area | Finding | Model System |

| Synaptic Membrane Synthesis | Uridine serves as a precursor for CDP-choline, a key intermediate in phospholipid synthesis. frontiersin.org | Biochemical pathways |

| Neurite Outgrowth | Uridine treatment increased neurite number and branching. elte.hufrontiersin.org | PC12 neuronal cells |

| Synaptic Protein Levels | Uridine administration increased levels of pre- and postsynaptic proteins. nih.gov | Gerbils |

| Synaptic Plasticity (LTP) | High concentrations of uridine impaired long-term potentiation. nih.gov | Mouse hippocampal slices |

| Synaptic Plasticity (PPF) | Uridine had a negligible effect on paired-pulse facilitation. nih.govresearchgate.net | Mouse hippocampal slices |

Modulation of Lipid and Glucose Metabolism

The role of 1-(α-D-ribofuranosyl)uracil and its anomer in the regulation of lipid and glucose metabolism is multifaceted, with research indicating both short-term benefits and potential long-term adverse effects. researchgate.netresearchgate.net Uridine metabolism is closely interconnected with glucose homeostasis and lipid metabolism through key enzymes and their products like UTP. mdpi.com

In the short term, uridine supplementation has been shown to improve glucose tolerance and promote insulin (B600854) secretion in animal models fed a high-fat diet. nih.govnih.gov It can also help reduce the accumulation of fat in the liver. nih.gov This suggests a beneficial role in managing metabolic disturbances in the immediate term. mdpi.com

However, long-term administration of uridine in mice has been associated with negative outcomes, including the development of fatty liver and impaired glucose tolerance. nih.govnih.gov Chronic uridine feeding may lead to these effects by repressing the expression of certain fatty acid-binding proteins in the liver. nih.gov This highlights a complex, time-dependent relationship between uridine levels and metabolic health. researchgate.netresearchgate.net

| Time Frame | Effect on Glucose Metabolism | Effect on Lipid Metabolism |

| Short-Term | Improved glucose tolerance, promoted insulin secretion. nih.govnih.gov | Reduced fat accumulation in the liver. nih.gov |

| Long-Term | Impaired glucose tolerance, promoted pancreatic beta-cell apoptosis. nih.gov | Liver fat accumulation, development of fatty liver. nih.govnih.gov |

Role in Circadian Rhythms and Body Temperature Regulation

Emerging evidence suggests that uridine is involved in the regulation of circadian rhythms and body temperature. frontiersin.orgnih.govresearchgate.net Plasma uridine levels exhibit diurnal fluctuations, and these changes may act as a signal in the daily resetting of the body's internal clocks. nih.gov The circulating levels of uridine are notably elevated during fasting, which is thought to signal the hypothalamus to decrease oxygen consumption and body temperature, potentially as a mechanism for energy conservation. researchgate.netnih.gov

| Physiological Process | Role of Uridine | Associated Conditions |

| Circadian Rhythms | Plasma levels fluctuate diurnally, potentially acting as a timing cue. nih.gov | Linked to feeding behavior and daily metabolic cycles. nih.gov |

| Body Temperature Regulation | Elevated levels during fasting may signal for a decrease in body temperature. researchgate.netnih.gov | Part of the body's thermoregulatory response to fasting and refeeding. nih.gov |

Protein Modification via O-GlcNAcylation

Uridine plays a critical role in the post-translational modification of proteins through a process called O-GlcNAcylation. researchgate.net This process involves the attachment of a single N-acetylglucosamine (GlcNAc) sugar molecule to serine or threonine residues of nuclear and cytoplasmic proteins. nih.gov Uridine is a precursor for the synthesis of uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), the sugar donor substrate used by the enzyme O-GlcNAc transferase (OGT) to carry out this modification. wikipedia.orgresearchgate.netfrontiersin.org

O-GlcNAcylation is a dynamic and widespread regulatory mechanism, analogous to protein phosphorylation, that is highly sensitive to the cell's nutrient status, including glucose levels. spandidos-publications.comnih.gov By influencing the availability of UDP-GlcNAc, uridine levels can directly impact the extent of protein O-GlcNAcylation, thereby regulating numerous cellular processes such as signal transduction, transcription, and protein degradation. frontiersin.orgnih.gov

This modification is particularly relevant in the context of neurodegenerative diseases. For instance, increasing the O-GlcNAcylation of the Tau protein has been shown to reduce its pathological hyperphosphorylation, which is a key feature of Alzheimer's disease. nih.govresearchgate.net Therefore, by supplying the substrate for O-GlcNAcylation, uridine can exert neuroprotective effects. nih.govresearchgate.net

| Component | Description | Role in O-GlcNAcylation |

| 1-(α-D-ribofuranosyl)uracil | Pyrimidine nucleoside. | Precursor for UDP-GlcNAc synthesis. wikipedia.orgresearchgate.net |

| UDP-GlcNAc | Uridine diphosphate N-acetylglucosamine. | The sugar donor substrate for OGT. wikipedia.orgfrontiersin.org |

| OGT | O-GlcNAc transferase. | Enzyme that attaches GlcNAc to proteins. nih.govnih.gov |

| O-GlcNAcylation | Post-translational modification. | Regulates protein function, implicated in neuroprotection. nih.govresearchgate.netnih.gov |

Applications in Academic and Biomedical Research

Development of Antiviral and Anticancer Agents

Nucleoside analogs, including derivatives of uridine (B1682114), are foundational in the development of antiviral and anticancer therapies. nih.govnih.gov Their mechanism of action often relies on their ability to mimic natural nucleosides and interfere with the synthesis of viral or cellular nucleic acids. nih.gov

The pursuit of effective cancer chemotherapeutics has led to the synthesis and evaluation of numerous nucleoside analogs. mdpi.com These compounds can disrupt metabolic pathways, inhibit DNA and RNA synthesis, or trigger apoptosis in cancer cells. medchemexpress.commedchemexpress.comchemicalbook.com For instance, purine (B94841) nucleoside analogs have demonstrated broad antitumor activity against various lymphoid malignancies. medchemexpress.commedchemexpress.comchemicalbook.commedchemexpress.com

Research into uridine derivatives has identified compounds with promising anticancer properties. For example, 2′,3′-di-O-cinnamoyl-5′-O-palmitoyluridine has shown notable antiproliferative activity against Ehrlich ascites carcinoma (EAC) cells. nih.govresearchgate.net In other studies, the β-anomers of certain uridine derivatives exhibited significant cytotoxic activity against T-cell leukemia and human solid tumor cell lines. mdpi.com Specifically, the N9-linked nucleoside of a particular derivative showed selective cytotoxicity to prostate cancer cells, while its N7 regioisomer was active against multiple cancer cell lines, including prostate, colorectal adenocarcinoma, and breast adenocarcinoma. researcher.life

Selected examples of uridine derivatives and their reported anticancer activities are presented below:

| Compound/Derivative | Cancer Cell Line | Noted Activity |

| 2′,3′-di-O-cinnamoyl-5′-O-palmitoyluridine | Ehrlich ascites carcinoma (EAC) | Promising antiproliferative activity nih.govresearchgate.net |

| β-anomer of a uridine derivative (28β) | T-cell leukemia CCRF-HSB-2, Human solid tumor KB cells | IC₅₀ of 0.01 µg/mL (CCRF-HSB-2) mdpi.com |

| β-anomer of a uridine derivative (33β) | T-cell leukemia CCRF-HSB-2, Human solid tumor KB cells | IC₅₀ of 0.05 µg/mL (CCRF-HSB-2) mdpi.com |

| N9-linked nucleoside derivative | Prostate cancer cells (DU-145) | Selective cytotoxicity (IC₅₀ = 27.63 μM) researcher.life |

| N7 regioisomer of a nucleoside derivative | Prostate (DU-145), Colorectal adenocarcinoma (HCT-15), Breast adenocarcinoma (MCF-7) | Active against all tested cell lines researcher.life |

| 5'-guanidino uracil (B121893) nucleoside | Colorectal adenocarcinoma (HCT-15) | Selective cytotoxicity (IC₅₀ = 76.02 μM) researcher.life |

This table presents a selection of research findings and is not exhaustive.

While nucleoside analogs are well-established in antiviral and anticancer treatments, their potential as antibacterial and antifungal agents is an emerging area of research. nih.govresearchgate.netmdpi.com Studies have involved modifying uridine with various aliphatic and aromatic groups to create new derivatives with antimicrobial properties. researchgate.netmdpi.com

Several synthesized uridine derivatives have demonstrated significant antimicrobial and antifungal activity. nih.govresearchgate.netmdpi.com For instance, certain acyl chain-substituted deoxyribose derivatives of uridine were found to be effective against tested bacterial and fungal pathogens. nih.govresearchgate.net In vitro antimicrobial screening has shown that some uridine derivatives are more effective against fungal phytopathogens than bacterial strains. nih.govresearchgate.netmdpi.com

The following table summarizes the antimicrobial and antifungal activity of selected uridine derivatives from a recent study. mdpi.com

| Compound | Microorganism | Activity/Inhibition Zone |

| Compound 4 | Bacillus subtilis | 17 ± 0.20 mm |

| Bacillus cereus | 15 ± 0.50 mm | |

| Salmonella typhi | 18 ± 0.75 mm | |

| Compound 5 | Bacillus subtilis | 13 ± 0.30 mm |

| Bacillus cereus | 16 ± 0.20 mm | |

| Aspergillus niger | 64 ± 0.44% inhibition | |

| Aspergillus flavus | Comparable to control | |

| Compound 6 | Aspergillus niger | 72 ± 0.95% inhibition |

| Aspergillus flavus | Comparable to control | |

| Compound 7 | Aspergillus niger | 66 ± 0.41% inhibition |

| Aspergillus flavus | Comparable to control |

This table is based on data from a specific study and is for illustrative purposes. mdpi.com

Further research has shown that other uridine derivatives can significantly inhibit the growth of both Gram-positive and Gram-negative bacteria. innspub.net For example, one derivative showed remarkable inhibition of E. coli (14 mm) and S. typhi (15 mm), while another was notably effective against B. subtilis (12 mm) and B. cereus (14 mm). innspub.net Another compound inhibited the mycelial growth of Rhizopus nigricans by 60.0%. innspub.net Some novel uridine derivatives have also shown promising antifungal properties against lanosterol (B1674476) 14a-demethylase CYP51A1 and Aspergillus flavus. tandfonline.com

Uracil nucleosides are among the compounds developed to treat infections caused by the herpes simplex virus type 1 (HSV-1). nih.govmdpi.com Research has focused on synthesizing new cyclic and acyclic uracil nucleosides to overcome issues of drug resistance and side effects associated with current medications. nih.govmdpi.com

Some newly synthesized uracil nucleosides have demonstrated promising activity against HSV-1, in some cases comparable to the standard drug acyclovir. nih.govmdpi.com However, not all derivatives show significant activity. For example, a series of 5-[1-(2-haloethyl(or nitro)ethoxy-2- iodoethyl)]-2´-deoxyuridines were found to be weak or non-inhibitory to HSV-1 replication. tandfonline.com The antiviral activity of these nucleoside analogs is often dependent on their phosphorylation by viral or host cell kinases. tandfonline.comnih.gov

Evaluation of Uridine Derivatives as Antimicrobial and Antifungal Agents

Tools for Studying Biochemical Transformations

Beyond therapeutic applications, 1-(α-D-ribofuranosyl)uracil and its analogs serve as valuable tools in biochemical research. For instance, uridine is a precursor for the synthesis of various essential biomolecules. frontiersin.org The study of uridine and its derivatives helps in understanding metabolic pathways, such as the Kennedy pathway for phospholipid synthesis in the brain. acquirepublications.orgacquirepublications.org

Enzymatic transformations involving nucleosides are a key area of study. Uridine phosphorylase, for example, catalyzes the reversible phosphorolysis of uridine. nih.gov The substrate specificity of such enzymes can be investigated using various uridine analogs, providing insights into enzyme function and enabling their use in the chemoenzymatic synthesis of novel nucleosides. nih.govresearchgate.net

Research on Neuropathic Pain and Chronic Neuropathy

There is growing interest in the role of uridine in the context of neuropathic pain and chronic neuropathy. acquirepublications.orgacquirepublications.orgzaslavsky.com.ua Uridine is believed to play a therapeutic role in neuropathic pain by contributing to the synthesis of brain phosphatidylcholine and phosphatidylethanolamine. acquirepublications.orgacquirepublications.org Studies suggest that uridine can promote nerve cell growth and repair. frontiersin.org

In animal models of sciatic nerve injury, uridine treatment has been shown to improve nerve regeneration and functional recovery. turkishneurosurgery.org.tr It has been observed to increase nerve conduction velocity and the number of myelinated axons. frontiersin.orgturkishneurosurgery.org.tr Furthermore, oral uridine treatment has been found to improve nerve function in patients with diabetic neuropathy, as evidenced by increased nerve fiber regeneration and myelin sheath thickness. frontiersin.org

Use in Molecular Biology Research

In the field of molecular biology, derivatives of 1-(α-D-ribofuranosyl)uracil are employed in various research applications. For example, 5-formyl-1-(α-D-ribofuranosyl)uracil 5'-triphosphate has been used for the affinity labeling of E. coli DNA-dependent RNA polymerase, a technique to study the enzyme's structure and function. acs.org Additionally, 4′-thiouridine, a thio analog, can be used for RNA-sequencing, a powerful tool for transcriptome analysis. medchemexpress.com The synthesis of double-headed nucleosides, where a second nucleobase is attached to the furanosyl ring, is another area of research, with potential applications in designing novel nucleic acid structures. beilstein-journals.org

Biomarker Discovery and Diagnostic Applications

The landscape of biomarker discovery is increasingly turning towards metabolites, which provide a direct functional readout of cellular states. Within this field, nucleosides and their analogues are gaining attention as potential indicators of pathological processes, particularly in oncology and metabolic disorders. The altered metabolism of pyrimidines is a recognized hallmark of cancer, designed to meet the high demand for nucleic acid synthesis in rapidly proliferating cells. This has prompted research into pyrimidine (B1678525) metabolites as potential biomarkers for cancer diagnosis, prognosis, and therapeutic monitoring.

While the naturally occurring β-anomer of uridine is the primary form found in biological systems, the presence and concentration of its α-anomer, 1-(α-D-ribofuranosyl)uracil, is an area of academic interest, although less explored in the context of biomarker discovery. The enzymes involved in nucleoside metabolism, such as nucleoside phosphorylases, can sometimes act on different anomers, leading to the potential for α-anomers to be present in biological fluids. These enzymes catalyze the reversible phosphorolysis of nucleosides to their respective bases and α-D-ribose-1-phosphate. researchgate.net Notably, the levels of these enzymes are often elevated in tumor tissues, suggesting their potential as diagnostic markers themselves and hinting at the possibility of altered levels of various nucleoside forms, including anomers. researchgate.net

Research has primarily focused on uracil and its β-ribofuranosyl form, uridine, as biomarkers. For instance, in oral squamous cell carcinoma (OSCC), metabolic reprogramming within the tumor microenvironment (TME) is a key factor in cancer progression. opendentistryjournal.com Studies have identified uracil as a significant metabolic biomarker in this context. opendentistryjournal.com It was found to be expressed in over 83% of gingivobuccal OSCC tumor tissues, with increased levels strongly associated with lymph node metastasis, making it a potential prognostic indicator. opendentistryjournal.comnih.gov The pathway for uracil production in these tumors is thought to involve the hydrolysis of uridine triphosphate (UTP) to uridine diphosphate (B83284) (UDP), which is then further processed to generate uracil. nih.gov The presence of uracil and the expression patterns of enzymes in the pyrimidine pathway hold promise as biomarkers for oral cancer. nih.gov

Similarly, comparative studies have looked at nucleoside concentrations in cancer cells versus non-tumoral cells. One such analysis showed that while adenosine (B11128) levels were higher in non-tumoral cells, uridine and 5-methyluridine (B1664183) concentrations were elevated in cancer cells. researcher.life Such distinct nucleoside patterns in cancer cells offer valuable insights for disease recognition and underscore the potential of these molecules as cancer biomarkers. researcher.life In patients with colorectal cancer, the concentrations of 12 nucleosides, excluding uridine and guanosine (B1672433), were found to be significantly elevated. nih.gov

While direct, extensive research correlating specific levels of 1-(α-D-ribofuranosyl)uracil to disease states is not yet prevalent in the literature, the compound is recognized as a nucleoside analog used in research, particularly in studies related to cell cycle and DNA damage. medchemexpress.com The principle that altered nucleoside profiles, including modified and isomeric forms like pseudouridine (B1679824), are indicative of disease is well-established. nih.govnih.gov Therefore, the potential for 1-(α-D-ribofuranosyl)uracil to serve as a biomarker remains a plausible area for future investigation, contingent on the development of more sensitive and specific analytical methods capable of distinguishing between anomers in complex biological samples.

Interactive Data Table: Uracil and Uridine as Potential Biomarkers in Disease

The following table summarizes research findings on the related compounds uracil and uridine (the β-anomer) as biomarkers. Direct clinical data for 1-(α-D-ribofuranosyl)uracil is currently limited.

| Biomarker | Disease/Condition | Sample Type | Key Finding | Significance | Reference |

| Uracil | Gingivobuccal Oral Squamous Cell Carcinoma (GB-OSCC) | Tumor Tissue | Expressed in 83.09% of tumor tissues. Higher levels are associated with lymph node metastasis. | Potential diagnostic and prognostic biomarker for oral cancer. | opendentistryjournal.comnih.gov |

| Uracil & Dihydrouracil | Dihydropyrimidine Dehydrogenase (DPD) Activity Monitoring | Plasma | Plasma levels are influenced by food intake and circadian rhythm; fasting levels are higher. | Important for standardizing sample collection (fasting state) for accurate DPD activity assessment before fluoropyrimidine therapy. | researchgate.net |

| Uridine | Cancer Cells vs. Non-tumoral Cells | Cell Lines | Uridine concentrations were elevated in cancer cells compared to non-tumoral cells. | Suggests a distinct nucleoside pattern in cancer cells that could be used for disease recognition. | researcher.life |

| Uridine | Thyroid Papillary Carcinoma | Urine | Decreased levels of uridine, along with other nucleosides like guanosine and inosine, were identified. | Part of a panel of metabolites that could differentiate between thyroid carcinoma and benign nodules. | mdpi.com |

| Uridine | Multiple Sclerosis (MS) | Serum | No significant difference in mean uridine concentrations was observed between healthy controls and MS patients. | In this study, uridine alone was not a strong biomarker for MS, unlike its isomer β-pseudouridine. | researchgate.net |

Advanced Analytical Techniques for 1 α D Ribofuranosyl Uracil Research

High-Performance Liquid Chromatography (HPLC) and its Variants

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of nucleosides, including 1-(α-D-ribofuranosyl)uracil. The separation of α- and β-anomers, which differ only in the stereochemistry at the anomeric carbon (C1'), presents a significant challenge due to their similar physicochemical properties.

Various HPLC modes have been employed to achieve this separation. Reversed-phase (RP-HPLC) is a common approach, often utilizing C18 columns. walshmedicalmedia.com For instance, a study on the pharmacokinetics of citicoline, which metabolizes to uridine (B1682114), used a C18 column with a mobile phase of phosphate (B84403) buffer and methanol (B129727) to quantify uridine in human plasma. walshmedicalmedia.com The separation of uridine from other plasma components was achieved in under six minutes. walshmedicalmedia.com

To enhance the separation of highly polar compounds like nucleosides, Ion-Pair Reversed-Phase (IP-RP) chromatography is utilized. This technique introduces an ion-pairing agent to the mobile phase to improve the retention of ionic or highly polar analytes on the non-polar stationary phase. One study demonstrated that using tandem columns in an IP-RP setup significantly improved the separation of UDP-sugar isomers. nsf.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) is another powerful variant for polar analytes. HILIC uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is effective for retaining and separating compounds like uridine. A fast HPLC method using a core-shell mixed-mode column in HILIC mode has been developed for the separation of uracil (B121893) and uridine. helixchrom.com

The choice of column and mobile phase is critical for resolving anomers. Specialized columns, such as those with phenyl-based stationary phases or chiral selectors, can offer the selectivity needed to separate 1-(α-D-ribofuranosyl)uracil from its β-anomer. The assignment of anomeric configuration in chromatograms is often confirmed by comparing retention times with those reported in existing literature. rsc.org

Table 1: HPLC Methods for Uridine and Related Compounds

| Analytical Method | Column | Mobile Phase | Application | Reference |

| RP-HPLC | Phenomenex Kinetex C18 (100 × 4.6 mm, 2.6μm) | 0.05 M phosphate buffer (pH 3.5) - Methanol (98:2, V/V) | Quantification of uridine in human plasma | walshmedicalmedia.com |

| IP-RP-HPLC | Tandem Kinetex® 2.6 μm 100 × 4.6 mm | 0.1 M potassium phosphate with 8 mM tetrabutylammonium (B224687) phosphate (pH 6.5) and methanol | Separation of nucleotide sugar isomers | nsf.gov |

| HILIC | Core-Shell Mixed-Mode Coresep S Column | Acetonitrile (B52724)/Water/Ammonium formate (B1220265) | Fast separation of uracil and uridine | helixchrom.com |

| Mixed-Mode | Amaze HA (3.0x100 mm, 3 um, 100A) | ACN/Water/Ammonium formate pH 3 | Analysis of Uridine 5-monophosphate | helixchrom.com |

Mass Spectrometry (MS) and Chromatography-Coupled MS Techniques

Mass Spectrometry (MS) is an indispensable tool for the identification and quantification of nucleosides due to its high sensitivity and specificity. When coupled with a chromatographic separation technique like HPLC (LC-MS), it becomes a powerful platform for analyzing complex mixtures.

Since 1-(α-D-ribofuranosyl)uracil and its β-anomer are isomers, they have identical molecular weights, making their differentiation by MS alone challenging. However, their fragmentation patterns in tandem mass spectrometry (MS/MS) can differ, allowing for their distinction. For example, while uridine and its isomer pseudouridine (B1679824) have the same mass, pseudouridine can be uniquely identified by specific transitions (e.g., m/z 245.1→209/179/155) in the mass spectrometer. mdpi.com Similar principles can be applied to distinguish α- and β-anomers, although this often requires careful optimization of fragmentation conditions.

LC-MS/MS methods operating in Multiple Reaction Monitoring (MRM) mode offer excellent sensitivity and selectivity for quantitative analysis. This approach has been successfully used for the quantification of pseudouridine in RNA. nih.govnih.gov In MRM, specific precursor-to-product ion transitions are monitored, which greatly reduces background noise and improves the limit of detection. Such methods can be adapted for the specific and sensitive quantification of 1-(α-D-ribofuranosyl)uracil.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can aid in the confident identification of compounds by determining their elemental composition. nih.gov This is particularly useful in complex biological samples where numerous metabolites are present.

Online Solid Phase Extraction (SPE) coupled to LC-MS/MS (online SPE-LC-MS/MS) has been developed to automate and streamline the analysis of nucleosides in biological fluids like plasma. nih.gov This technique allows for direct injection of plasma samples, with the SPE column selectively trapping the analytes of interest while salts and proteins are washed away, leading to a cleaner sample and improved analytical performance. nih.gov

Table 2: Mass Spectrometry Transitions for Uridine-related Isomers

| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Notes | Reference |

| Uridine | 245.1 | 113 | Corresponds to the protonated nucleobase. | mdpi.com |

| Pseudouridine | 245.1 | 209/179/155 | Unique fragmentation pattern allows differentiation from uridine. | mdpi.com |

| 5-methyluridine (B1664183) (m⁵U) | 259.1 | 127 | Can have interference from isotopes of methylated cytidines. | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed structural information about molecules in solution. It is particularly crucial for unambiguously distinguishing between anomers like 1-(α-D-ribofuranosyl)uracil and its β-counterpart.

¹H NMR is the most common NMR experiment used for this purpose. The key to distinguishing the α and β anomers lies in the chemical shift and the coupling constant (J-coupling) of the anomeric proton (H1'). In the β-anomer of ribofuranosides, the H1' proton typically appears at a different chemical shift and has a distinct coupling constant with the adjacent H2' proton compared to the α-anomer. For 1-(α-D-ribofuranosyl)uracil, the ¹H-NMR spectrum in DMSO showed the anomeric proton (H1') as a doublet at 6.01 ppm with a coupling constant (J) of 4.6 Hz. rsc.org In contrast, the β-anomer, uridine, shows its H1' proton at approximately 5.78-5.90 ppm with a larger coupling constant. chemicalbook.comrsc.orgresearchgate.net

The conformation of the ribose ring and the orientation of the uracil base relative to the sugar (the glycosidic torsion angle) can also be inferred from NMR data, including chemical shifts and Nuclear Overhauser Effect (NOE) experiments. nih.govcdnsciencepub.com NOE data can reveal through-space proximities between protons, helping to establish the three-dimensional structure. nih.gov

¹³C NMR spectroscopy provides complementary information, with the chemical shift of the anomeric carbon (C1') being particularly informative for anomeric assignment. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to assign all the proton and carbon signals in the molecule, confirming its structure. nih.govrsc.org

Table 3: Representative ¹H NMR Chemical Shifts (ppm) for Uridine Anomers

| Proton | 1-(α-D-ribofuranosyl)uracil (in DMSO-d₆) rsc.org | Uridine (β-anomer) (in DMSO-d₆) rsc.org |

| H6 | 7.61 (d, J=8.1 Hz) | 7.88 (d, J=8.24 Hz) |

| H1' | 6.01 (d, J=4.6 Hz) | 5.78 (d, J=5.49 Hz) |

| H5 | 5.56 (d, J=8.1 Hz) | 5.64 (d, J=7.93 Hz) |

| H2' | ~4.16 (m) | 4.02 (q) |

| H3' | ~4.16 (m) | 3.96 (dt) |

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

Spectrophotometric Methods

UV-Vis spectrophotometry is a widely used technique for the detection and quantification of nucleosides, which contain chromophoric pyrimidine (B1678525) or purine (B94841) bases. Uracil and its nucleosides exhibit a characteristic strong absorbance in the ultraviolet region, typically around 260-262 nm. researchgate.netnih.gov

While standard UV-Vis spectroscopy cannot differentiate between 1-(α-D-ribofuranosyl)uracil and its β-anomer as their UV spectra are virtually identical, it is a valuable tool for total quantification once separation has been achieved by another method like HPLC. mdpi.com The absorbance is directly proportional to the concentration, following the Beer-Lambert law, making it a simple and robust method for quantification.

A study developed a UV/Vis spectroscopy-based assay to monitor the transformation between nucleosides and nucleobases by exploiting the differences in their spectra under alkaline conditions. mdpi.com This method allows for high-throughput screening of enzyme activities. mdpi.com

Uridine has also been used as a chemical actinometer to measure the intensity of UVC light sources. researchgate.netnih.gov Upon irradiation with UVC light, uridine is converted to a photohydrate that no longer absorbs significantly at 262 nm. researchgate.net By measuring the decrease in absorbance, the photon flux of the UV source can be determined. nih.gov

Table 4: Spectrophotometric Properties of Uridine

| Parameter | Value | Conditions | Reference |

| Absorption Maximum (λmax) | ~262 nm | Neutral aqueous solution | nih.gov |

| Molar Extinction Coefficient (ε) at λmax | ~10,100 L·mol⁻¹·cm⁻¹ | pH 7 | (Typical value, may vary) |

Sample Preparation Methodologies for Biological Samples

The accurate analysis of 1-(α-D-ribofuranosyl)uracil in biological samples such as plasma, urine, or cell extracts requires effective sample preparation to remove interfering substances like proteins, salts, and lipids. walshmedicalmedia.com

Protein precipitation (PPT) is a common and straightforward method. walshmedicalmedia.com It involves adding a precipitating agent, such as a strong acid (e.g., perchloric acid) or an organic solvent (e.g., acetonitrile or methanol), to the sample. This denatures and precipitates the proteins, which can then be removed by centrifugation. A study determining uridine in human plasma successfully used protein precipitation with perchloric acid. walshmedicalmedia.com

Solid-Phase Extraction (SPE) is a more selective and powerful technique for sample cleanup and concentration. nih.govacs.orgnih.gov SPE cartridges contain a solid adsorbent that can selectively retain the analyte of interest based on its chemical properties (e.g., polarity, charge). For nucleosides, which are polar, various SPE sorbents can be used, including reversed-phase (C18), ion-exchange, or mixed-mode phases. nih.govnih.gov Weak anion-exchange SPE can be used to separate negatively charged nucleotides from uncharged nucleosides. nih.gov

Specialized SPE materials, such as those based on titanium dioxide (TiO₂) or phenylboronic acid (PBA), have been developed for the selective extraction of cis-diol-containing molecules like ribonucleosides. nih.govacs.orgrsc.org Hydrous titania, for example, has shown a high affinity for ribonucleosides, allowing for their efficient separation from deoxynucleosides. rsc.org This selectivity can be crucial for isolating ribonucleosides from complex biological matrices.

Online SPE systems integrate the extraction process directly with the LC-MS/MS analysis, providing a fully automated, high-throughput solution for bioanalysis. nih.govrsc.org This approach minimizes sample handling, reduces the risk of contamination, and improves reproducibility. nih.gov

Qualitative and Quantitative Analysis of Nucleic Acid Modifications

The analysis of 1-(α-D-ribofuranosyl)uracil often falls within the broader context of studying nucleic acid modifications. Qualitative analysis aims to identify the presence of the modification, while quantitative analysis determines its abundance.

Qualitative Analysis: The primary method for the qualitative identification of 1-(α-D-ribofuranosyl)uracil is the combination of HPLC and NMR spectroscopy. HPLC, especially with optimized conditions for anomer separation, can indicate the presence of the α-anomer by its characteristic retention time. rsc.org Subsequent collection of the corresponding HPLC fraction followed by detailed NMR analysis (¹H, ¹³C, COSY, etc.) provides definitive structural proof and confirms the α-configuration. rsc.orgrsc.org High-resolution mass spectrometry can also contribute to qualitative identification by providing an accurate mass and fragmentation data that can be compared against standards or theoretical values. nih.gov

Quantitative Analysis: For quantitative analysis, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity. nih.gov A stable isotope-labeled internal standard, which is chemically identical to the analyte but has a different mass, is typically used to ensure high accuracy and precision. A quantitative selected reaction monitoring (SRM) assay can be developed by monitoring specific, unique mass transitions for 1-(α-D-ribofuranosyl)uracil. nih.govnih.gov This allows for its accurate quantification even at very low concentrations in complex biological samples. HPLC with UV detection is also a robust quantitative method, provided that complete separation from interfering compounds and the β-anomer is achieved. walshmedicalmedia.com Calibration curves are constructed using standards of known concentrations to relate the instrument response (peak area) to the amount of the analyte. walshmedicalmedia.com

Future Research Directions and Emerging Areas

Systematic Synthesis Methods for α-Nucleosides

While β-nucleosides are common in nature, their α-anomers, including 1-(α-D-ribofuranosyl)uracil, are exceptionally rare. rsc.orgnih.gov The development of efficient and stereoselective synthesis methods for these α-nucleosides is a primary challenge and a significant area of future research. Historically, α-anomers were often isolated as by-products of reactions aimed at synthesizing β-nucleosides. researchgate.net Over the years, various methods have been developed, but there is a continuous need for improvement to enhance yield, stereoselectivity, and applicability to a wider range of derivatives.

Key synthetic strategies that require further systematic development include:

Vorbrüggen Glycosylation: This method, which involves the condensation of a silylated nucleobase with a protected sugar, is widely used for nucleoside synthesis. rsc.orgnih.gov Research has shown that the presence of certain additives can influence the stereochemical outcome. For instance, the addition of a Brønsted acid favors the formation of β-anomers, whereas the subsequent addition of an organic base like pyridine (B92270) can stereoselectively produce α-anomers of deoxyuridine in yields of approximately 70%. rsc.org Further investigation into catalysts and reaction conditions is needed to create a more systematic and predictable approach for α-anomer synthesis. researchgate.net

Mercuri Procedure: This older method condenses a heavy metal salt of a nucleobase with a protected sugar halide. rsc.orgnih.gov While it has been used to produce α-deoxyadenosine and other α-nucleosides, it suffers from the toxicity of mercury, which can affect the biological functionality of the final product. nih.gov Future work could focus on replacing mercury with less toxic metals or developing entirely new catalytic systems.

Anomerization: The conversion of the more readily available β-nucleosides to their α-counterparts is an attractive strategy. For example, treating β-thymidine derivatives with TMS-triflate in an acetonitrile (B52724) solution can lead to the α-anomer. rsc.org Systematizing this self-anomerization process for a broader range of nucleosides, including uridine (B1682114) derivatives, is a promising research avenue.

Enzymatic and Chemo-enzymatic Synthesis: Exploring the use of enzymes for the stereoselective synthesis of α-nucleosides is an emerging area that could offer high selectivity and milder reaction conditions compared to traditional chemical methods.

A 2019 review highlighted the first artificial synthesis of α-ribothymidine/uridine by Nishimura et al. in 1964, which used trimethylsilyl (B98337) groups to protect the nucleobases before condensation. rsc.orgresearchgate.net This pioneering work laid the foundation for subsequent methods, but a truly systematic and universally applicable method for producing α-nucleosides remains an important goal. rsc.orgresearchgate.net

Elucidation of Uridine Receptor Structure and Function

Uridine's biological effects are mediated, in part, by a class of G protein-coupled receptors (GPCRs) known as P2Y receptors. wikipedia.org Specifically, UTP (uridine triphosphate) and UDP (uridine diphosphate) are known to activate several P2Y subtypes. wikipedia.orgresearchgate.net However, the precise structure and function of these "uridine receptors" are not fully understood, representing a critical knowledge gap.

Future research should focus on:

High-Resolution Structural Analysis: While the crystal structure of the human P2Y12 receptor has been solved, revealing unusual structural features, similar high-resolution data for the key uridine-sensitive receptors (P2Y2, P2Y4, P2Y6, and P2Y14) are lacking. wikipedia.org Elucidating these structures through techniques like X-ray crystallography or cryo-electron microscopy is essential to understand ligand binding and receptor activation at a molecular level.

Defining Ligand-Receptor Interactions: The P2Y2 and P2Y4 receptors are both activated by UTP. nih.gov The human P2Y4 receptor is considered a pyrimidinoceptor, activated by UTP but not ATP, which acts as an antagonist. guidetopharmacology.org In contrast, the P2Y2 receptor is activated by both UTP and ATP. ahajournals.org The P2Y6 receptor is primarily activated by UDP, and the P2Y14 receptor is activated by UDP-sugars. guidetopharmacology.org Detailed mutagenesis, pharmacological, and computational studies are needed to map the specific amino acid residues involved in binding uridine nucleotides and to understand the basis for selectivity among these closely related receptors. nih.gov

The Concept of a "Uridine Receptor": Beyond the P2Y family, research has suggested the existence of a distinct binding site or "uridine receptor" in the central nervous system that mediates the sleep-promoting effects of uridine and its derivatives, such as N3-phenacyluridine. nih.govoup.com The binding of [3H]N3-phenacyluridine to bovine brain synaptic membranes revealed a single binding site, but its molecular identity has not been elucidated. nih.gov Identifying and characterizing this putative receptor is a major goal for neuropharmacology.

Functional Roles in Physiology and Disease: Uridine nucleotides and their receptors are involved in a vast array of physiological processes, from neurotransmission to immune responses and intimal hyperplasia in blood vessels. wikipedia.orgahajournals.orgnih.gov Further research is required to clarify their specific roles in both normal physiology and in pathological conditions like cystic fibrosis and neurodegenerative diseases. nih.govelte.hu

| Receptor Subtype | Primary Uridine-based Ligand(s) | Key Characteristics/Research Focus |

|---|---|---|

| P2Y2 | UTP, ATP (equipotent) | Implicated in smooth muscle cell proliferation and intimal hyperplasia. ahajournals.org Understanding the dual agonism is a key research area. |

| P2Y4 | UTP | Considered a pyrimidinoceptor (human); ATP acts as an antagonist. guidetopharmacology.org The structural basis for this selectivity needs clarification. |

| P2Y6 | UDP | Highly expressed in spleen and placenta. guidetopharmacology.org Its role in immune function and development warrants further study. |

| P2Y14 | UDP-glucose, UDP | Recognizes sugar-nucleotides, linking nucleotide signaling to metabolic status. guidetopharmacology.org |

| Putative "Uridine Receptor" | Uridine, N3-phenacyluridine | Hypothesized to mediate sleep and CNS depressant effects. nih.govoup.com Its molecular identification is a primary objective. |

Further Exploration of Uridine's Role in Metabolic Homeostasis

Uridine is a critical player in cellular and systemic metabolism, extending far beyond its role as a building block for RNA. ontosight.ai It is deeply intertwined with the homeostasis of glucose, lipids, and amino acids. researchgate.netnih.gov However, its role is often complex and sometimes controversial, showing different effects based on the duration and timing of administration. frontiersin.orgnih.gov

Future research must aim to:

Clarify the Dual Role in Glucose and Lipid Metabolism: Short-term uridine supplementation has been shown to improve glucose tolerance and reduce fat accumulation in the liver. frontiersin.orgrsc.org Conversely, long-term supplementation can lead to increased blood glucose, insulin (B600854) resistance, and weight gain. frontiersin.org Understanding the molecular switches that determine these opposing outcomes is crucial. This involves studying the time-dependent regulation of key enzymes and transcription factors involved in these pathways.

Investigate the Link with Feeding Behavior: Uridine homeostasis is tightly regulated by feeding states. nih.govsemanticscholar.org The liver is the primary site of uridine synthesis in the fed state, while adipose tissue takes over during fasting. nih.gov How plasma uridine levels signal nutritional status to the central nervous system and other tissues to regulate metabolism is an important area for further study.